REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH:5]1[O:9][CH2:8][CH2:7][O:6]1.[C-:10]#[N:11].[Na+].[I-].[Na+].O>CN(C=O)C>[O:6]1[CH2:7][CH2:8][O:9][CH:5]1[CH2:4][CH2:3][CH2:2][C:10]#[N:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
15.88 g
|
Type
|
reactant
|
Smiles
|
ClCCCC1OCCO1
|
Name
|
|
Quantity
|
6.46 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (200 mL) and saturated aqueous sodium chloride solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
gave a crude yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate (5:2)
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.28 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |